Neodigoxin
Description
Neodigoxin (CAS No. 55576-67-5) is a cardiac glycoside structurally related to digoxin and digitoxin, derived from Digitalis species. It shares the core steroidal aglycone structure common to cardiac glycosides but differs in its glycosidic side chain configuration. This compound is recognized as Digoxin EP Impurity G in pharmaceutical quality control, indicating its presence as a byproduct during digoxin synthesis or degradation . Its molecular formula is C₄₁H₆₄O₁₄, with a molecular weight of 780.96 g/mol .
Properties
CAS No. |
96386-77-5 |
|---|---|
Molecular Formula |
C41H64O14 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,33+,34+,35+,36-,37-,38-,39+,40+,41+/m1/s1 |
InChI Key |
LTMHDMANZUZIPE-TUIWDEEUSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Extraction from Natural Sources
- Source: this compound is typically derived from the same natural source as Digoxin, primarily the leaves of Digitalis lanata (foxglove plant).
- Process: Extraction involves solvent extraction of the plant material followed by chromatographic purification to isolate this compound as a minor constituent or impurity.
- Limitations: This method yields small quantities and is primarily used for reference standards rather than bulk production.
Chemical Synthesis
The principal synthetic route involves the following key steps:
- Starting Material: A steroidal backbone structurally related to digoxigenin (the aglycone part of Digoxin).
- Glycosylation Reactions:
- The critical step is the sequential attachment of sugar moieties to the steroid nucleus.
- Glycosyl donors (activated sugar derivatives) are reacted with the hydroxyl groups of the steroid under catalysis.
- Catalysts and solvents are carefully selected to ensure correct stereochemistry and regioselectivity.
- Catalysts and Conditions:
- Commonly used catalysts include Lewis acids (e.g., BF$$3$$·Et$$2$$O) or other glycosylation promoters.
- Solvents such as dichloromethane or methanol mixtures are employed.
- Temperature and pH are optimized to maximize yield and purity.
- Purification:
- After glycosylation, purification is performed using chromatographic techniques such as preparative HPLC or column chromatography.
- Analytical methods (e.g., liquid chromatography with UV detection) are used to confirm purity and identity.
This compound is often prepared as a reference standard for analytical method development and quality control in pharmaceutical synthesis of Digoxin.
- Analytical Techniques:
- High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for purity assessment.
- Thin-layer chromatography (TLC) can be used for preliminary impurity profiling.
- Spectroscopic methods (UV-Vis, NMR, MS) confirm structural identity.
- Reference Standards:
- This compound is used as Digoxin Impurity G in pharmacopeial standards (USP, EP).
- Regulatory compliant standards ensure traceability and reproducibility in drug development.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Natural Extraction | Extraction from Digitalis lanata leaves; limited yield; used for reference standards |
| Synthetic Route | Steroidal backbone + sequential glycosylation with activated sugars; catalyzed by Lewis acids |
| Catalysts | Lewis acids such as BF$$3$$·Et$$2$$O |
| Solvents | Dichloromethane, methanol, or mixtures thereof |
| Key Reaction Conditions | Controlled temperature and pH to ensure stereoselectivity and high yield |
| Purification Techniques | Preparative HPLC, column chromatography |
| Analytical Characterization | HPLC, TLC, UV-Vis spectroscopy, NMR, MS |
| Applications | Reference standard for Digoxin impurity analysis, method validation, pharmaceutical QC |
Research Outcomes and Observations
- The glycosylation step is the most critical and challenging part of this compound synthesis due to the need for precise stereochemical control to replicate the natural sugar linkages.
- Studies have shown that the choice of catalyst and solvent system significantly affects the yield and purity of this compound.
- Analytical studies confirm that this compound inhibits the sodium-potassium ATPase pump similarly to Digoxin, though its pharmacological profile may differ slightly due to structural variations.
- The compound’s stability is sensitive to pH and temperature, which impacts storage and formulation considerations.
This compound is a complex cardiac glycoside impurity of Digoxin with significant importance as a reference standard in pharmaceutical analysis. Its preparation involves either extraction from Digitalis lanata or multi-step chemical synthesis focusing on glycosylation of a steroidal nucleus. The synthetic approach requires meticulous control of reaction conditions to achieve the correct stereochemistry and high purity. Analytical characterization ensures its suitability for quality control and method validation in Digoxin drug development.
Chemical Reactions Analysis
Neodigoxin, like digoxin, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Neodigoxin has been studied primarily in the context of cardiology research. It is used as a reference standard and impurity in the analysis of digoxin preparations. Research has focused on understanding its effects on heart muscle cells and its potential role in heart failure and atrial fibrillation treatments. Additionally, this compound’s structural similarity to digoxin makes it a valuable compound for studying the structure-activity relationships of cardiac glycosides.
Mechanism of Action
Neodigoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in heart muscle cells, similar to digoxin . This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx via the sodium-calcium exchange pump. The increased intracellular calcium enhances myocardial contractility, leading to stronger heart contractions . This compound’s molecular targets include the sodium-potassium ATPase pump and other pathways involved in cardiac muscle contraction .
Comparison with Similar Compounds
Structural and Pharmacological Similarities
Neodigoxin, digoxin, digitoxin, and lanatoside C are cardiac glycosides that inhibit Na⁺/K⁺ ATPase, increasing intracellular calcium and myocardial contractility. Key structural differences lie in their sugar moieties and hydroxylation patterns, which influence solubility, absorption, and pharmacokinetics:
Key Observations :
- Structural Differences : this compound and digoxin share identical molecular formulas but differ in glycosidic linkage stereochemistry, affecting their receptor binding and metabolic stability .
- Toxicity: this compound exhibits moderate toxicity via intravenous administration, releasing toxic fumes upon decomposition (e.g., NOₓ, SOₓ) . In contrast, digoxin’s toxicity arises from its narrow therapeutic index and renal excretion dependency .
- Pharmacokinetics : Digitoxin’s prolonged half-life (5–7 days) due to high protein binding and hepatic metabolism contrasts with digoxin’s shorter t₁/₂ (36–48 hours) . This compound’s pharmacokinetic profile remains understudied.
Analytical and Clinical Relevance
- Role as an Impurity : this compound is critical in pharmaceutical analytics to ensure digoxin purity. Its presence above threshold levels may indicate synthesis inefficiencies or degradation .
- Therapeutic Potential: Unlike digoxin and digitoxin, this compound lacks clinical trials evaluating efficacy in heart failure or arrhythmia management.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for assessing Neodigoxin’s in vitro efficacy and toxicity?
- Methodological Guidance :
- Use cell-based assays (e.g., cardiomyocyte models) to evaluate dose-dependent effects on ion transport (e.g., Na⁺/K⁺-ATPase inhibition). Include controls for solvent interference and cell viability (e.g., MTT assays).
- For toxicity screening, follow OECD Guidelines 423 or 471, ensuring replication across at least three independent experiments. Report IC₅₀ values with 95% confidence intervals .
- Example Table:
| Parameter | Protocol Details | Reference Standard |
|---|---|---|
| Cell Line | Human induced pluripotent stem cell-derived cardiomyocytes | ISO 10993-5 |
| Assay Duration | 24–72 hours | OECD 471 |
| Replicates | n ≥ 3 per concentration | NIH Guidelines |
Q. How to design a pharmacokinetic (PK) study for this compound in preclinical models?
- Methodological Guidance :
- Select animal models (e.g., rodents, canines) with documented cardiac glycoside sensitivity. Use LC-MS/MS for plasma concentration analysis, validated per FDA Bioanalytical Method Validation guidelines.
- Include staggered sampling times to capture absorption/distribution phases. For bioavailability studies, compare intravenous vs. oral administration routes .
Advanced Research Questions
Q. How to resolve discrepancies in reported this compound toxicity thresholds across in vivo studies?
- Methodological Guidance :
- Conduct a meta-analysis of existing data, stratifying by species, dosing regimen, and endpoint definitions. Use statistical tools (e.g., random-effects models) to quantify heterogeneity.
- Validate conflicting results via cross-laboratory replication, standardizing variables like diet, age, and genetic background .
- Key Considerations:
- Confounding Factors : Genetic polymorphisms in drug transporters (e.g., P-glycoprotein).
- Data Normalization : Adjust for differences in body surface area or metabolic rate.
Q. What statistical approaches optimize analysis of this compound’s dose-response relationships in heterogeneous populations?
- Methodological Guidance :
- Employ nonlinear mixed-effects modeling (NLME) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models.
- For gene-expression correlations (e.g., ATP1A1), apply Benjamini-Hochberg correction to minimize false discovery rates .
Q. How to systematically identify research gaps in this compound’s mechanism of action?
- Methodological Guidance :
- Perform a scoping review using PRISMA-ScR guidelines. Query PubMed, Embase, and Web of Science with terms like “this compound AND (cardiac glycoside OR Na+/K+ ATPase).” Annotate contradictions in molecular pathways (e.g., ROS modulation vs. calcium handling) .
- Use tools like VOSviewer to map co-citation networks and highlight understudied interactions (e.g., this compound and mitochondrial bioenergetics).
Data Contradiction & Reproducibility
Q. What strategies mitigate variability in this compound’s efficacy across experimental models?
- Methodological Guidance :
- Adopt the ARRIVE 2.0 guidelines for preclinical reporting. Standardize protocols for tissue sourcing, buffer composition, and temperature control.
- For in vitro studies, validate findings using orthogonal assays (e.g., patch-clamp electrophysiology alongside fluorometric assays) .
Q. How to validate this compound’s therapeutic index in translational research?
- Methodological Guidance :
- Compare toxicity/efficacy ratios (LD₅₀/ED₅₀) across species using allometric scaling. Integrate PK/PD modeling to predict human-safe dosing ranges.
- Collaborate with clinical pharmacologists to cross-reference preclinical data with historical digoxin trials .
Literature Review & Hypothesis Development
Q. How to formulate a hypothesis-driven research question on this compound’s off-target effects?
- Methodological Guidance :
- Use PICOT framework: Population (e.g., renal cells), Intervention (this compound exposure), Comparison (digoxin), Outcome (apoptosis markers), Time (48h).
- Prioritize questions addressing mechanistic novelty, e.g., “Does this compound induce ER stress in renal tubules via SERCA inhibition?” .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
